Product packaging for Methyl (4-methylphenyl)imidoformate(Cat. No.:)

Methyl (4-methylphenyl)imidoformate

Cat. No.: B1366963
M. Wt: 149.19 g/mol
InChI Key: JVFZTLGIXAFEDP-UHFFFAOYSA-N
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Description

Methyl (4-methylphenyl)imidoformate is a chemical compound with the molecular formula C 9 H 11 NO and an average mass of 149.193 g/mol . Its confirmed CAS registry number is 57585-32-7 . This substance is systematically identified as methyl N-(4-methylphenyl)methanimidate and belongs to the class of imidoformate esters . Compounds within this class often serve as versatile intermediates in organic synthesis and pharmaceutical research. The molecular structure, featuring a planar aromatic system connected to an imidoformate ester group, creates distinct electronic distribution patterns suitable for further chemical modification . This makes it a potential building block for developing more complex molecules, such as those explored in medicinal chemistry for treating neurological disorders . As a specialist research chemical, it is supplied strictly for laboratory and research applications. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B1366963 Methyl (4-methylphenyl)imidoformate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

methyl N-(4-methylphenyl)methanimidate

InChI

InChI=1S/C9H11NO/c1-8-3-5-9(6-4-8)10-7-11-2/h3-7H,1-2H3

InChI Key

JVFZTLGIXAFEDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=COC

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Methylphenyl Imidoformate and Its Analogues

Established Synthetic Pathways to Alkyl Arylimidoformates

The formation of the imidoformate linkage typically involves the reaction of an amine with a suitable one-carbon electrophile, or the manipulation of related functional groups. The most common and well-documented methods include the reaction of orthoformate esters with anilines, the use of imidoyl chlorides as precursors, and the development of catalytic approaches to enhance efficiency and selectivity.

Reactions of Orthoformate Esters with Anilines

The reaction between anilines and orthoformate esters, such as trimethyl orthoformate or triethyl orthoformate, represents a direct and frequently employed method for the synthesis of various nitrogen-containing compounds, including imidoformates. ias.ac.inrsc.orgresearchgate.net This reaction's outcome can be highly dependent on the reaction conditions, stoichiometry, and the presence of catalysts.

The initial step of the reaction between an aniline (B41778) and an orthoformate is believed to involve the formation of an intermediate, which can then either eliminate alcohol to form the imidoformate or react further with another molecule of aniline to produce a formamidine (B1211174). The general reaction is depicted below:

Ar-NH₂ + HC(OR)₃ ⇌ Ar-N=CH(OR) + R-OH

Ar-N=CH(OR) + Ar-NH₂ → Ar-N=CH-NH-Ar + R-OH

Controlling the reaction to favor the formation of the desired imidoformate often requires careful optimization of the reaction parameters. For instance, using a large excess of the orthoformate and removing the alcohol byproduct can shift the equilibrium towards the imidoformate product. Acid catalysts are also frequently employed to facilitate the initial condensation step.

A variety of anilines and orthoformates have been used in these reactions to generate a library of substituted imidoformates and related compounds. The following table summarizes examples of related reactions found in the literature:

Aniline DerivativeOrthoesterCatalyst/ConditionsProduct(s)Reference
Substituted anilinesTriethyl orthoacetateAcetic acid, microwaveSymmetrical N,N'-disubstituted acetamidines rsc.org
Aromatic aminesTriethyl orthoformateAcetic acid, reflux in methanol (B129727)Formamidines researchgate.net
PhenylacetonitrileTrimethyl orthoformatet-BuOK, 190-210 °CC-methylated phenylacetonitrile unive.it

Approaches Involving Imidoyl Chlorides

An alternative and robust method for the synthesis of imidoformates proceeds through an imidoyl chloride intermediate. Imidoyl chlorides are reactive species that can be readily prepared from the corresponding formamides by treatment with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

The synthesis of the target imidoformate via this route would involve two main steps:

Formation of the imidoyl chloride: N-(4-methylphenyl)formamide would be reacted with a chlorinating agent to yield N-(4-methylphenyl)formimidoyl chloride.

Nucleophilic substitution: The resulting imidoyl chloride would then be treated with a suitable alkoxide, such as sodium methoxide (B1231860), to afford methyl (4-methylphenyl)imidoformate.

Ar-NH-CHO + SOCl₂ → Ar-N=CHCl + SO₂ + HCl

Ar-N=CHCl + NaOR → Ar-N=CH(OR) + NaCl

This method offers the advantage of a stepwise approach, allowing for the isolation and purification of the imidoyl chloride intermediate if necessary. The reaction of the imidoyl chloride with the alkoxide is typically a high-yielding nucleophilic substitution.

Catalytic Methods for Imidoformate Formation

In recent years, the development of catalytic methods in organic synthesis has been a major focus, aiming to improve reaction efficiency, reduce waste, and enhance selectivity. While specific catalytic methods for the direct synthesis of this compound are not extensively reported, related catalytic transformations provide a basis for potential development.

For example, Lewis acids are known to catalyze the reaction between orthoesters and aromatic amines. ias.ac.in The use of a catalyst can lower the reaction temperature and time, and in some cases, improve the selectivity for the desired imidoformate over the formamidine byproduct. Research into novel catalysts, including transition metal complexes and organocatalysts, for imidoformate synthesis is an ongoing area of investigation.

Proposed and Reported Syntheses Relevant to this compound

Adaptations of General Imidoformate Synthesis for the 4-Methylphenyl Derivative

The most direct and plausible method for the synthesis of this compound would be the reaction of p-toluidine (B81030) with trimethyl orthoformate.

Proposed Reaction:

CH₃-C₆H₄-NH₂ + HC(OCH₃)₃ → CH₃-C₆H₄-N=CH(OCH₃) + CH₃OH

To favor the formation of the desired this compound, the reaction would likely be carried out under the following conditions:

Stoichiometry: A significant excess of trimethyl orthoformate would be used to drive the reaction towards the imidoformate and minimize the formation of the N,N'-di(4-methylphenyl)formamidine byproduct.

Catalyst: An acid catalyst, such as a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a Lewis acid, could be employed to accelerate the condensation.

Temperature: The reaction would likely require heating to facilitate the elimination of methanol. The progress of the reaction could be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

Byproduct Removal: Continuous removal of the methanol byproduct, for instance by distillation, would be crucial to shift the equilibrium towards the product.

Investigation of Precursors Bearing the 4-Methylphenyl Group

The feasibility of the proposed syntheses relies on the commercial availability and reactivity of the key starting material, p-toluidine (4-methylaniline). p-Toluidine is a common and relatively inexpensive chemical building block.

The alternative synthesis via the imidoyl chloride would require the preparation of N-(4-methylphenyl)formamide as a precursor. This formamide (B127407) can be readily synthesized by the formylation of p-toluidine using various formylating agents, such as formic acid or ethyl formate (B1220265).

Precursor Synthesis:

CH₃-C₆H₄-NH₂ + HCOOH → CH₃-C₆H₄-NH-CHO + H₂O

Once N-(4-methylphenyl)formamide is obtained, its conversion to N-(4-methylphenyl)formimidoyl chloride can be achieved using standard chlorinating agents. The subsequent reaction with sodium methoxide would then yield the target imidoformate.

The synthesis of Schiff bases from p-toluidine and various aldehydes is well-documented, indicating the high reactivity of the amino group in p-toluidine for condensation reactions. researchgate.netresearchgate.net This supports the feasibility of its reaction with the electrophilic carbon of trimethyl orthoformate.

Synthesis and Optimization of this compound and its Analogs

The synthesis of imidoformates, including this compound, is a cornerstone of modern organic chemistry, providing access to a versatile class of compounds with broad applications. Methodologies for their preparation have evolved, with a focus on efficiency, selectivity, and the development of strategies for creating structurally diverse analogs. This article explores key synthetic approaches, with a particular emphasis on multi-component reactions, and delves into the critical parameters that influence reaction outcomes.

Synthetic Methodologies: A Focus on Multi-component Reactions

While classical methods like the Pinner reaction provide a foundational approach to imidoformate synthesis, contemporary research has increasingly gravitated towards multi-component reactions (MCRs) for the construction of analogous and more complex structures. wikipedia.orgnih.govwikipedia.org MCRs offer significant advantages, including higher atom economy, reduced waste generation, and the ability to generate molecular complexity in a single step. nih.govtcichemicals.com

Multi-component Reaction Strategies for Analogous Structures

Multi-component reactions are powerful tools in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. wikipedia.orgtcichemicals.com These reactions are highly valued in drug discovery and combinatorial chemistry for their efficiency in creating diverse chemical libraries. nih.govwikipedia.org

Several types of MCRs are particularly relevant to the synthesis of nitrogen-containing heterocyclic compounds that can be considered analogs of imidoformates. These include:

Isocyanide-Based MCRs: Reactions like the Ugi and Passerini reactions utilize isocyanides as key components to generate complex amide and ester derivatives. wikipedia.orgorganic-chemistry.org The unique reactivity of the isocyanide functional group allows for both electrophilic and nucleophilic interactions, driving the formation of highly substituted products. wikipedia.org

Imine-Initiated MCRs: A broad class of MCRs, including the Strecker, Mannich, and Biginelli reactions, proceed through the in situ formation of an imine intermediate. nih.govorganic-chemistry.org These reactions are instrumental in the synthesis of α-amino acids, β-amino ketones, and dihydropyrimidinones, respectively, which are structurally related to imidoformate derivatives.

Pseudo-MCRs: In some cases, two of the reacting components are identical, leading to what are termed pseudo-MCRs. For instance, the reaction of N-aryl imines with two equivalents of an aryne can produce 1,2-dihydroisoquinoline-type products through a cascade process. researchgate.net

The application of MCRs allows for the rapid assembly of complex molecular scaffolds from simple starting materials, providing efficient pathways to a wide array of imidoformate analogs.

Optimization of Synthetic Reaction Conditions

The success of any synthetic transformation, including the synthesis of this compound and its analogs, is critically dependent on the careful optimization of reaction conditions. Key factors that significantly influence yield, selectivity, and reaction efficiency include the choice of solvent, temperature, and pressure, as well as the use of catalytic systems.

Solvent Effects in Imidoformate Synthesis

The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, stabilizing transition states, and in some cases, participating directly in the reaction mechanism. ku.edunih.gov The choice of solvent can dramatically alter reaction rates and product distribution. rsc.org

In the context of imidoformate synthesis and related reactions, solvent polarity is a crucial parameter. nih.gov For SN2 reactions, which are often involved in the formation of C-N and C-O bonds, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate cations while leaving anions relatively free to act as nucleophiles. ku.edursc.org For example, in the synthesis of imidazolium-based ionic liquids, a related class of compounds, the reaction rate in DMSO can be an order of magnitude higher than in a protic solvent like methanol. rsc.org Protic solvents can form hydrogen bonds with nucleophiles, reducing their reactivity. ku.edu

The effect of the solvent on crystallization and product morphology is also a significant consideration, particularly in the synthesis of crystalline materials like metal-organic frameworks (MOFs), which share coordination chemistry principles with some catalytic systems. nih.govresearchgate.net The interfacial tension between the solute and the solvent can influence nucleation and crystal growth. nih.gov

Table 1: Impact of Solvent Properties on Reaction Kinetics

Solvent PropertyGeneral Effect on SN2-type ReactionsExample Solvents
Polar Aprotic Generally accelerates reaction rates by solvating cations and leaving nucleophiles more reactive.DMSO, DMF, Acetonitrile
Polar Protic Can slow down reaction rates by solvating and deactivating nucleophiles through hydrogen bonding.Water, Methanol, Ethanol
Nonpolar Generally leads to slower reaction rates due to poor solubility of charged intermediates and reactants.Hexane, Toluene

This table provides a generalized overview. Specific solvent effects can be highly dependent on the particular reactants and reaction mechanism.

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a fundamental parameter in controlling reaction kinetics. Generally, increasing the reaction temperature increases the rate of reaction by providing the necessary activation energy. However, for thermodynamically unstable intermediates, such as the Pinner salts formed during imidoformate synthesis, low temperatures are often required to prevent decomposition into amides and alkyl chlorides. wikipedia.org Conversely, some reactions, like the synthesis of certain inorganic materials, require high temperatures and pressures to overcome kinetic barriers and achieve the desired phase. researchgate.net

Pressure can also be a critical variable, particularly in reactions involving gaseous reagents or where a change in volume occurs during the transition state. High-pressure conditions can favor reactions with a negative activation volume. researchgate.net However, for many laboratory-scale syntheses, reactions are conducted at ambient pressure for convenience and safety. nih.gov The development of low-temperature, ambient-pressure synthetic methods is a key goal in green chemistry to reduce energy consumption. nih.govgoogle.com

Table 2: General Influence of Temperature and Pressure on Reactions

ParameterInfluence on ReactionConsiderations
Temperature Increases reaction rate; can affect selectivity and stability of intermediates/products.Optimization is crucial to balance reaction speed with product stability.
Pressure Can influence reaction rates and equilibria, especially for reactions involving gases.High-pressure equipment can be specialized and costly; ambient pressure is often preferred.

Catalytic Systems for Enhanced Yield and Selectivity

Catalysis is a cornerstone of efficient and selective chemical synthesis. youtube.comyoutube.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. youtube.com Both metal-based and organic catalysts have been extensively developed for a wide range of transformations.

In the context of synthesizing imidoformate analogs and related nitrogen-containing compounds, various catalytic systems are employed:

Acid Catalysis: The Pinner reaction is a classic example of an acid-catalyzed process, where a strong acid like hydrogen chloride protonates the nitrile, activating it for nucleophilic attack by an alcohol. nih.gov Lewis acids can also be used to promote this transformation under milder conditions. nih.gov

Metal Catalysis: Transition metal catalysts, such as those based on rhodium, ruthenium, and palladium, are widely used in asymmetric catalysis to produce chiral amines and other functional groups with high enantioselectivity. youtube.com These catalysts often employ chiral ligands to control the stereochemical outcome of the reaction. youtube.com For example, N-methyl imidazolium (B1220033) phosphotungstic salt has been used as a catalyst for the photopolymerization of vinyl monomers. mdpi.com

Organocatalysis: In recent years, organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. princeton.edu For example, imidazolidinone catalysts have been developed for iminium activation, enabling a variety of cycloaddition and conjugate addition reactions. princeton.edu

The choice of catalyst is critical for achieving high yields and, particularly in the synthesis of chiral molecules, high selectivity for the desired product. capes.gov.br

Table 3: Common Catalytic Systems in Organic Synthesis

Catalyst TypeExample(s)Typical Applications
Brønsted Acid HCl, H₂SO₄, p-TSAPinner reaction, esterification, hydrolysis. wikipedia.orgresearchgate.net
Lewis Acid BF₃, AlCl₃, ZnCl₂Friedel-Crafts reactions, promoting Pinner-type reactions. nih.gov
Transition Metal Pd, Rh, Ru, Cu complexesCross-coupling reactions, hydrogenations, multicomponent reactions. organic-chemistry.orgyoutube.com
Organocatalyst Proline, ImidazolidinonesAldol reactions, Mannich reactions, iminium catalysis. princeton.edu

Reactivity and Reaction Mechanisms of Methyl 4 Methylphenyl Imidoformate

Fundamental Reactivity Patterns of Imidoformate Esters

Imidoformate esters, also known as imidates, are a class of organic compounds characterized by the functional group R-N=C(OR')-R''. The reactivity of these compounds is governed by the interplay of the nitrogen and oxygen atoms attached to the same carbon.

The imidoformate functionality possesses both electrophilic and nucleophilic centers. The carbon atom of the C=N double bond is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. libretexts.org This makes it susceptible to attack by nucleophiles. The nitrogen atom, with its lone pair of electrons, and the oxygen atom of the methoxy (B1213986) group are potential nucleophilic sites. khanacademy.orgmasterorganicchemistry.com The extent of their nucleophilicity can be influenced by the electronic nature of the substituents. In methyl (4-methylphenyl)imidoformate, the 4-methylphenyl group, being an electron-donating group, increases the electron density on the nitrogen atom, enhancing its nucleophilicity.

The reactivity of imidoformate esters can be compared to that of other carbonyl-containing compounds. While aldehydes and ketones primarily undergo nucleophilic addition, esters and other carboxylic acid derivatives tend to undergo nucleophilic acyl substitution. libretexts.org This is because they possess a potential leaving group attached to the carbonyl carbon. libretexts.org Imidoformate esters behave similarly, with the methoxy group (-OCH3) acting as a potential leaving group.

Molecular orbital theory can also be used to predict the most nucleophilic and electrophilic sites in a molecule. youtube.com The highest occupied molecular orbital (HOMO) indicates the most nucleophilic site, while the lowest unoccupied molecular orbital (LUMO) points to the most electrophilic site. youtube.com For imidoformates, the HOMO is often associated with the lone pair on the nitrogen atom, making it the primary nucleophilic center. youtube.com The LUMO is typically centered on the imine carbon, confirming its electrophilic nature. youtube.com

Imidoformate esters can exhibit a form of tautomerism, specifically imine-enamine tautomerism, although the equilibrium generally favors the imine form. While keto-enol tautomerism is common in carbonyl compounds, the analogous process in imines is less prevalent. quora.com The stability of the imine form is attributed to the greater electronegativity of nitrogen compared to carbon.

Isomerization in imidoformate esters can also occur around the C=N double bond, leading to (E) and (Z) isomers. The specific isomer formed can be influenced by the reaction conditions and the nature of the substituents on the carbon and nitrogen atoms.

Nucleophilic Addition Reactions

The electrophilic carbon of the imidoformate group is a key site for nucleophilic attack, leading to a variety of addition and substitution products.

This compound reacts with hydrazine (B178648) and its derivatives to form a range of heterocyclic compounds. These reactions typically proceed via a nucleophilic addition-elimination mechanism. The hydrazine nitrogen attacks the electrophilic imidoformate carbon, forming a tetrahedral intermediate. This is followed by the elimination of methanol (B129727) to yield the final product.

ReactantProductReaction Type
HydrazineTriazoles, TetrazinesCyclocondensation
Substituted HydrazinesSubstituted TriazolesCyclocondensation

Table 1: Reactions of this compound with Hydrazines

Alcoholysis: The reaction of imidoformate esters with alcohols, known as alcoholysis or transesterification, can lead to the exchange of the alkoxy group. youtube.com This reaction is typically catalyzed by either acid or base. youtube.com In the case of this compound, treatment with a different alcohol (R'OH) in the presence of a catalyst would result in the formation of a new imidoformate ester and methanol. The mechanism involves nucleophilic attack of the alcohol on the imidoformate carbon, followed by elimination of methanol. chemguide.co.uk

Aminolysis: Aminolysis involves the reaction of an imidoformate ester with an amine. nih.govnih.gov This reaction is a versatile method for the synthesis of amidines. The amine attacks the electrophilic carbon of the imidoformate, leading to a tetrahedral intermediate. Subsequent elimination of methanol affords the corresponding N,N'-disubstituted amidine. Kinetic studies on the aminolysis of related carbonate esters have shown that the reaction can proceed through either a stepwise or a concerted mechanism, depending on the basicity of the amine and the nature of the leaving group. nih.gov For instance, the aminolysis of methyl 4-nitrophenyl carbonate with secondary alicyclic amines shows a biphasic Brønsted-type plot, indicating a change in the rate-determining step with the amine's basicity. nih.gov

ReactionNucleophileProduct
AlcoholysisAlcohol (R'OH)New Imidoformate Ester
AminolysisAmine (R'NH2)Amidine

Table 2: Alcoholysis and Aminolysis of this compound

Regioselectivity: In reactions where multiple sites on the nucleophile or the imidoformate could potentially react, regioselectivity becomes an important consideration. For instance, in the reaction with an unsymmetrical hydrazine, the initial nucleophilic attack can occur from either nitrogen atom. The preferred site of attack, and thus the structure of the final heterocyclic product, will depend on the electronic and steric properties of the substituents on the hydrazine. Generally, the more nucleophilic nitrogen will preferentially attack the electrophilic carbon. youtube.comyoutube.com

Stereoselectivity: When the reaction creates a new stereocenter, the stereoselectivity of the addition process is of interest. khanacademy.orgyoutube.comyoutube.com For example, if the incoming nucleophile or the imidoformate itself is chiral, diastereomeric products may be formed. The facial selectivity of the nucleophilic attack on the planar imidoformate carbon will determine the stereochemical outcome. The presence of a chiral auxiliary or catalyst can be used to influence the stereoselectivity of such reactions.

Cyclization Reactions Involving the Imidoformate Moiety

The imidoformate functional group is a versatile synthon for the construction of various heterocyclic and complex molecular architectures. Both the carbon-nitrogen double bond and the adjacent functionalities can participate in a range of cyclization reactions.

Intramolecular Cyclizations Leading to Heterocycles

While direct studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of analogous N-aryl amides and related structures provides significant insight into its potential for forming heterocyclic compounds. For instance, N-aryl amides have been shown to undergo intramolecular cyclization to produce valuable oxindole (B195798) derivatives. nih.govnih.gov These reactions often proceed through the formation of a new carbon-carbon or carbon-heteroatom bond, where the N-aryl group acts as a nucleophile or is activated to participate in the cyclization.

In a similar vein, it is plausible that this compound, under appropriate conditions, could undergo intramolecular cyclization. For this to occur, a reactive site would need to be present on a side chain attached to either the methyl group of the formate (B1220265) or, more likely, the methyl group of the p-tolyl substituent. Activation of a C-H bond on the ortho position of the phenyl ring could also lead to cyclization onto the imidoformate carbon. The specific heterocyclic system formed would depend on the nature of the appended reactive group and the reaction conditions employed.

Intermolecular Cycloadditions for Complex Architectures

The carbon-nitrogen double bond in the imidoformate moiety presents a site for participation in intermolecular cycloaddition reactions, a powerful tool for the synthesis of complex cyclic molecules. Although specific examples involving this compound are not prevalent in the literature, the general principles of cycloaddition reactions can be applied to predict its behavior.

Imines and their derivatives are known to act as dipolarophiles in cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocycles. nih.gov For example, this compound could potentially react with azomethine ylides, nitrones, or nitrile oxides in [3+2] cycloaddition reactions to yield substituted imidazolidines, oxadiazolidines, or other related heterocyclic systems.

Furthermore, the C=N bond could also participate as a dienophile in [4+2] cycloadditions (Diels-Alder type reactions) with suitable dienes, although this reactivity is generally less common for simple imines unless activated by electron-withdrawing groups. The feasibility and stereochemical outcome of such reactions would be governed by the principles of Frontier Molecular Orbital (FMO) theory, which considers the energies and symmetries of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the imidoformate.

Influence of the 4-Methylphenyl Substituent on Reactivity

The presence of the 4-methylphenyl (p-tolyl) group on the nitrogen atom of the imidoformate has a significant impact on the molecule's reactivity, influencing both the electronic and steric characteristics of the reactive centers.

Electronic Effects (Inductive and Resonance) of the Methyl Group

The methyl group at the para position of the phenyl ring exerts both inductive and resonance (hyperconjugation) effects, which modulate the electron density of the imidoformate system.

Inductive Effect: The methyl group is weakly electron-donating through the sigma bond framework (a positive inductive effect, +I). This effect increases the electron density on the aromatic ring and, by extension, on the nitrogen atom of the imidoformate.

Resonance Effect (Hyperconjugation): The methyl group can also donate electron density to the pi-system of the benzene (B151609) ring through hyperconjugation. This involves the overlap of the C-H sigma bonds of the methyl group with the aromatic pi-system, further increasing the electron density on the ring and the nitrogen atom.

These electron-donating effects have several consequences for the reactivity of this compound:

Increased Nucleophilicity of Nitrogen: The higher electron density on the nitrogen atom makes it more nucleophilic compared to an unsubstituted phenylimidoformate. This can enhance its reactivity towards electrophiles.

Basicity: The toluidines, from which the N-(4-methylphenyl) group is derived, are generally slightly more basic than aniline (B41778) due to the electron-donating nature of the methyl group. wikipedia.org This suggests that the nitrogen atom in this compound will also be more basic.

Activation of the Aromatic Ring: The methyl group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions relative to the imidoformate group.

Electronic Effect Description Impact on Reactivity
Inductive Effect (+I)Weak electron donation through sigma bonds.Increases electron density on the N atom.
Resonance (Hyperconjugation)Electron donation from C-H sigma bonds to the pi-system.Further increases electron density on the N atom and activates the aromatic ring.

Steric Hindrance Modulations by the para-Methyl Group

The placement of the methyl group at the para position of the phenyl ring means that it does not exert direct steric hindrance on the imidoformate functional group itself. The reactive center, the C=N double bond, is relatively unencumbered by the methyl group, which is located on the opposite side of the phenyl ring.

Comparative Reactivity Studies with Analogous Imidoformates (e.g., Methyl Phenylimidoformate)

Property This compound Methyl Phenylimidoformate Reason for Difference
Nitrogen Nucleophilicity HigherLowerElectron-donating methyl group increases electron density on the nitrogen.
Basicity of Nitrogen More basicLess basicElectron-donating effect of the methyl group.
Reactivity in Hydrolysis Potentially slowerPotentially fasterThe electron-donating methyl group can destabilize the positive charge development on the nitrogen in the transition state of acid-catalyzed hydrolysis. Conversely, in base-catalyzed hydrolysis, the effect might be less pronounced. Studies on the hydrolysis of related N-aryl compounds show a dependence on the electronic nature of the aryl substituent. nih.govrsc.org
Reactivity in Cycloadditions Potentially higher for reactions initiated by nucleophilic attack on an electrophile.Potentially lower.Increased nucleophilicity of the nitrogen and the aromatic ring.
Steric Hindrance at Reaction Center Minimal direct effect from the para-methyl group.Less overall bulk.The para-position of the substituent is remote from the imidoformate functional group.

Derivatives and Transformations of Methyl 4 Methylphenyl Imidoformate

Synthesis of Compounds Utilizing Methyl (4-methylphenyl)imidoformate as a Building Block

The reactivity of the imidoformate moiety makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. The electrophilic nature of the imidoformate carbon atom allows for nucleophilic attack by a range of reagents, leading to the formation of new carbon-nitrogen and carbon-oxygen bonds, and subsequent cyclization reactions.

Formation of Quinazolinoquinazolinones via Reaction with Anthranilates

The reaction of N-aryl imidoformates with anthranilate derivatives presents a potential route to the synthesis of quinazolinoquinazolinone structures. Although direct experimental data for this compound is not extensively documented, the reaction is anticipated to proceed via an initial nucleophilic attack of the amino group of the anthranilate on the imidoformate carbon. This is followed by the elimination of methanol (B129727) to form an N-acyl-N'-aryl amidine intermediate. Subsequent intramolecular cyclization through the attack of the newly formed amidine nitrogen onto the ester carbonyl group of the anthranilate moiety, followed by dehydration, would yield the tetracyclic quinazolinoquinazolinone core. The p-tolyl group from the imidoformate would be incorporated into the final structure. This synthetic strategy offers a convergent approach to this class of complex heterocycles.

Table 1: Plausible Reaction for the Synthesis of Quinazolinoquinazolinone Derivative

Reactant 1Reactant 2Plausible Product
This compoundMethyl anthranilate2,8-Dimethyl-6,12-dihydroquinazolino[3,2-a]quinazolin-12-one
Note: This represents a potential reaction based on the known reactivity of similar N-aryl imidoformates.

Precursor for Pyrimidine (B1678525) Derivatives

Imidoformates are known precursors for the synthesis of pyrimidine derivatives. One potential pathway involves the reaction of this compound with a suitable three-carbon building block, such as an enaminone. The reaction would likely initiate with the nucleophilic attack of the enamine nitrogen onto the imidoformate carbon, leading to the formation of a new intermediate. Subsequent cyclization and elimination of methanol would then construct the pyrimidine ring. The substitution pattern of the final pyrimidine would be dictated by the structure of the enaminone partner. This approach allows for the introduction of the N-(p-tolyl) group at a specific position within the pyrimidine ring, offering a route to a variety of substituted pyrimidines.

Table 2: Potential Synthesis of Pyrimidine Derivatives

Reactant 1Reactant 2Potential Product
This compound4-(Dimethylamino)but-3-en-2-one1-(4-Methylphenyl)-4-methylpyrimidine
Note: This is a hypothetical reaction based on established pyrimidine syntheses from related precursors.

Pathways to other Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the potential synthesis of other nitrogen-containing heterocycles, such as triazoles and imidazoles. For instance, reaction with hydrazine (B178648) derivatives could lead to the formation of 1,2,4-triazoles. The initial reaction would likely involve the displacement of the methoxy (B1213986) group by the hydrazine, followed by cyclization with a suitable one-carbon source.

Similarly, the synthesis of imidazole (B134444) derivatives could be envisioned through the reaction of the imidoformate with an α-amino ketone. The reaction would proceed through the formation of an amidine intermediate, which would then undergo intramolecular cyclization and dehydration to afford the imidazole ring. The versatility of the imidoformate functional group thus provides a platform for the construction of a diverse range of heterocyclic systems that are of interest in medicinal chemistry and materials science.

Functional Group Interconversions of the Imidoformate Unit

Beyond its application in the synthesis of heterocycles, the imidoformate moiety in this compound can undergo various functional group interconversions, providing access to other important classes of organic compounds.

Hydrolysis to Formamides

Under aqueous acidic or basic conditions, this compound is expected to undergo hydrolysis to yield N-(p-tolyl)formamide and methanol. The reaction proceeds through the nucleophilic attack of water on the imidoformate carbon, followed by proton transfer and elimination of methanol. The rate of hydrolysis is dependent on the pH of the reaction medium. This transformation provides a straightforward method for the preparation of N-substituted formamides, which are important intermediates in organic synthesis and are present in a variety of biologically active molecules.

Table 3: Hydrolysis of this compound

ReactantReagentProduct
This compoundWater (acidic or basic conditions)N-(p-tolyl)formamide
Note: This reaction represents a standard transformation for imidoformates.

Transamidation and Transesterification Reactions

The imidoformate functional group is also susceptible to transamidation and transesterification reactions. In a transamidation reaction, treatment of this compound with a primary or secondary amine would lead to the displacement of the methoxy group and the formation of a new formamidine (B1211174) derivative. This reaction is typically driven by the nucleophilicity of the incoming amine and can often be performed under mild conditions.

Transesterification can be achieved by reacting the imidoformate with an alcohol, often in the presence of an acid or base catalyst. This results in the exchange of the methoxy group for a new alkoxy or aryloxy group, yielding a different imidoformate. These transformations further highlight the utility of this compound as a versatile intermediate for the synthesis of a wide range of compounds with tailored properties.

Table 4: Representative Transamidation and Transesterification Reactions

Reaction TypeReactant 1Reactant 2Plausible Product
TransamidationThis compoundAniline (B41778)N,N'-bis(4-methylphenyl)formamidine
TransesterificationThis compoundPhenolPhenyl (4-methylphenyl)imidoformate
Note: These are illustrative examples of potential transformations based on the general reactivity of imidoformates.

Modifications at the Imine Nitrogen

The nitrogen atom of the imine group in this compound is a key site for chemical reactions. Its nucleophilicity allows for the introduction of various substituents, leading to the formation of new C-N bonds and the generation of diverse molecular frameworks.

One notable transformation involves the reaction of this compound with other molecules to form heterocyclic structures. For instance, it can react with compounds containing suitable functional groups to yield substituted ring systems. An example of this is the formation of para-Methyl-4-methylaminorex. unodc.org In this case, the core structure is derived from the reaction involving the imidoformate precursor, leading to a molecule with the IUPAC name 4-methyl-5-(p-tolyl)-4,5-dihydrooxazol-2-amine. unodc.org This transformation highlights the utility of modifying the imine nitrogen to construct more complex, polycyclic molecules.

Exploration of Polyfunctional Derivatives

The strategic functionalization of this compound can lead to the creation of polyfunctional derivatives, which are compounds bearing multiple reactive groups. These derivatives are valuable intermediates in multi-step syntheses, enabling the construction of intricate molecular targets.

The synthesis of para-Methyl-4-methylaminorex also serves as an example of creating a polyfunctional derivative. unodc.org The resulting molecule, with the chemical formula C11H14N2O, incorporates an oxazoline (B21484) ring, an amino group, and a tolyl group. unodc.org This demonstrates how the initial imidoformate can be transformed into a more complex structure with several distinct functional regions, each potentially available for further chemical modification. The presence of the amino group and the aromatic ring opens up possibilities for subsequent reactions, such as acylation, alkylation, or electrophilic aromatic substitution, to further elaborate the molecular structure.

Applications in Advanced Organic Synthesis

Role as a Versatile Intermediate in Multi-step Syntheses

The reactivity of the imidoformate functionality allows for its participation in a variety of organic reactions, rendering it a valuable intermediate in the synthesis of more complex molecules, including nitrogen-containing heterocycles and natural products. numberanalytics.com The general structure of an aryl imidoformate, with its carbon-nitrogen double bond and adjacent ether linkage, provides multiple sites for chemical modification.

The anomeric effect, a stereoelectronic phenomenon, describes the tendency of a substituent at the anomeric carbon of a cyclic system to prefer an axial orientation over a sterically less hindered equatorial one. wikipedia.org This effect is not limited to carbohydrates and can influence the conformational preferences and reactivity of acyclic systems containing heteroatoms, such as imidoformates. wikipedia.orgscripps.edu In the context of a hypothetical molecule like Methyl (4-methylphenyl)imidoformate, the lone pairs on the oxygen and nitrogen atoms can interact with the antibonding orbital of the adjacent C-O or C-N bond, influencing the molecule's preferred conformation and its reactivity in stereoselective reactions. rsc.org

The strategic manipulation of the anomeric effect can be a powerful tool in controlling the stereochemical outcome of reactions. numberanalytics.com For instance, by understanding the conformational preferences dictated by this effect, chemists can design substrates that favor the formation of a specific stereoisomer during a subsequent reaction. While specific examples for acyclic aryl imidoformates are not extensively documented, the principles of the anomeric effect suggest a significant potential for their use in stereocontrolled synthesis. nih.gov

While direct C-C bond formation on the imidoformate carbon is not a commonly cited application, the functional group can be a precursor to functionalities that readily participate in such reactions. For instance, the imidoformate can be hydrolyzed to an amide, which can then be utilized in various C-C bond-forming cross-coupling reactions.

More broadly, the synthesis of molecules containing the (4-methylphenyl)imino group often involves C-C bond formation at other positions of the aromatic rings. For example, transition metal-catalyzed cross-coupling reactions are fundamental for constructing the carbon skeletons of many complex organic molecules. primescholars.comnih.gov These methods allow for the precise and efficient formation of carbon-carbon bonds, which is crucial in the synthesis of pharmaceuticals and functional materials. primescholars.com

Green Chemistry Approaches in Synthetic Applications

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of organic compounds. researchgate.netumd.eduresearchgate.net

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research on the synthesis of related N-aryl imides and amides has demonstrated the feasibility and benefits of solvent-free reaction conditions. rsc.org These reactions, often carried out by simply heating the reactants together, can lead to high yields in short reaction times, minimizing waste and avoiding the environmental impact associated with solvent use and disposal. primescholars.comrsc.orgrsc.org Similar solvent-free approaches could hypothetically be applied to the synthesis of aryl imidoformates.

The development of efficient and recyclable catalysts is another cornerstone of green chemistry. rsc.orgnih.gov For transformations involving aryl halides, which could be precursors to aryl imidoformates, significant progress has been made in developing sustainable catalytic systems. For example, palladium catalysts supported on magnetic nanoparticles have been shown to be highly active and easily recoverable for reactions such as the cyanation of aryl halides. nih.gov The development of catalysts for the synthesis of aryl-methyl organophosphorus compounds has also seen the use of chiral phosphoric acids, which are organocatalysts and thus avoid the use of heavy metals. nih.gov These advancements in catalysis offer a pathway to more sustainable methods for synthesizing complex molecules containing the aryl imidoformate motif.

Strategy in Combinatorial Library Synthesis (Hypothetical)

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. wikipedia.orgresearchgate.netyoutube.com The imidoformate functionality is well-suited for inclusion in a combinatorial library synthesis due to its method of formation and potential for diversification.

A hypothetical combinatorial library based on a this compound scaffold could be constructed using a solid-phase synthesis approach. imperial.ac.uk The synthesis could start with an alcohol-functionalized solid support. In the first step, a variety of substituted phenols could be attached to the support. Subsequent reaction with a nitrile, such as 4-methylbenzonitrile, in the presence of an acid catalyst would generate the imidoformate linkage. Further diversity could be introduced by varying the methyl group on the starting alcohol. This "split-and-pool" synthesis strategy would allow for the creation of a large library of related imidoformate compounds in a highly efficient manner. researchgate.net The resulting library could then be screened to identify compounds with desired biological or material properties.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of Methyl (4-methylphenyl)imidoformate, distinct signals would be expected for the different sets of non-equivalent protons. The aromatic protons on the p-tolyl group would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methyl group attached to the phenyl ring would produce a singlet in the upfield region (around δ 2.3 ppm). The methoxy (B1213986) group protons (-OCH₃) would also be expected to resonate as a singlet, likely in the range of δ 3.5-4.0 ppm. Finally, the imino proton (-CH=N-) would give a characteristic singlet, the chemical shift of which can be sensitive to the solvent and electronic environment but is generally found in the region of δ 8.0-8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.0Doublets
-CH=N-8.0 - 8.5Singlet
-OCH₃3.5 - 4.0Singlet
Ar-CH₃~2.3Singlet

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be anticipated for each unique carbon atom. The imino carbon (-CH=N-) would be expected in the downfield region, typically between δ 150-165 ppm. The aromatic carbons would generate several signals in the δ 120-150 ppm range, with the carbon attached to the nitrogen and the carbon bearing the methyl group having distinct chemical shifts. The methoxy carbon (-OCH₃) would appear further upfield, generally in the δ 50-60 ppm range. The methyl carbon of the p-tolyl group would be the most upfield signal, expected around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH=N-150 - 165
Aromatic-C120 - 150
-OCH₃50 - 60
Ar-CH₃20 - 25

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, the coupling between the ortho and meta protons on the p-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the methoxy group, the aromatic CH groups, and the methyl group by linking them to their attached protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band would be the C=N (imine) stretch, which is expected to appear in the region of 1640-1690 cm⁻¹. The C-O stretching vibration of the methoxy group would likely be observed around 1050-1250 cm⁻¹. The aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-H stretching of the methyl groups would be found in the 2850-2960 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch2850 - 2960
C=N Stretch (Imine)1640 - 1690
Aromatic C=C Stretch1450 - 1600
C-O Stretch1050 - 1250

Note: These are predicted values and can vary based on the physical state of the sample (solid, liquid, or gas).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₉H₁₁NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the cleavage of the bond between the imine carbon and the phenyl ring, leading to characteristic fragment ions.

Other Advanced Spectroscopic Techniques for Detailed Structural Characterization

While foundational techniques like NMR and IR spectroscopy provide essential information about the molecular framework of this compound, a more profound and unambiguous structural elucidation often necessitates the use of more advanced spectroscopic methodologies. Techniques such as X-ray crystallography and mass spectrometry offer unparalleled detail regarding the three-dimensional arrangement of atoms and the elemental composition and fragmentation of the molecule. Although specific experimental data for this compound is not extensively documented in publicly available literature, the application of these techniques to structurally similar compounds provides a clear indication of their utility in its characterization.

X-Ray Crystallography

As a case in point, the crystal structure of the related compound, N-(4-methylphenyl)formamide, has been determined by X-ray diffraction. researchgate.net In this structure, the amide group forms a dihedral angle of 32.35 (1)° with the benzene (B151609) ring, and the crystal packing is stabilized by intermolecular hydrogen bonds. researchgate.net Similar analysis of this compound would reveal the planarity of the C=N bond and the rotational angle of the p-tolyl group relative to the imidoformate plane.

A representative example of the crystallographic data that would be obtained for a similar compound is presented in the table below for N-(4-methylphenyl)formamide.

Table 1: Representative Crystal Data for a Structurally Related Compound

Parameter Value
Compound Name N-(4-methylphenyl)formamide
Chemical Formula C₈H₉NO
Molecular Weight 135.16
Crystal System Triclinic
Space Group P-1
a (Å) 6.5511 (11)
b (Å) 6.9192 (12)
c (Å) 8.0265 (17)
α (°) 93.730 (1)
β (°) 102.780 (1)
γ (°) 91.769 (1)
Volume (ų) 353.68 (11)
Z 2

Data sourced from Acta Cryst. (2012). E68, o1961 researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For the structural characterization of this compound, mass spectrometry would provide the exact molecular weight, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would be particularly valuable in this regard.

In a study of a different but related compound, 4-(4'-methylphenyl)-2-mercaptothiazole, mass spectroscopy was used alongside other techniques to confirm its structure. researchgate.net This highlights the integral role of mass spectrometry in the comprehensive characterization of novel organic compounds.

Theoretical and Computational Studies of Methyl 4 Methylphenyl Imidoformate

Electronic Structure and Bonding Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. For Methyl (4-methylphenyl)imidoformate, a comprehensive analysis of its electronic structure would be a primary objective of any computational study.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for elucidating the arrangement and energies of molecular orbitals (MOs). A typical approach would involve geometry optimization of the molecule using a functional like B3LYP and a basis set such as 6-311++G(d,p) to accurately model the electronic distribution.

The key outputs of such calculations are the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.

Hypothetical Molecular Orbital Data for this compound

Orbital Energy (eV) Description
LUMO+1 -0.54 Antibonding π* orbital primarily localized on the tolyl group.
LUMO -1.23 Antibonding π* orbital with significant contribution from the C=N bond.
HOMO -6.78 Bonding π orbital distributed across the N-phenyl system.

Charge Distribution and Electrostatic Potential Maps

Understanding how charge is distributed across the atoms of this compound is crucial for predicting its intermolecular interactions and reactive behavior. Natural Bond Orbital (NBO) analysis is a standard method for calculating the partial charges on each atom.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the imidoformate group and the oxygen of the methoxy (B1213986) group are expected to be regions of high negative potential.

Hypothetical NBO Charges for Key Atoms in this compound

Atom NBO Charge (a.u.)
O (methoxy) -0.55
C (methoxy) +0.15
C (imido) +0.45
N (imido) -0.60

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule can significantly influence its properties. Conformational analysis aims to identify the most stable spatial arrangements of atoms (conformers) and the energy barriers between them.

Torsional Potential Energy Surface Studies

A key aspect of the conformational flexibility of this compound would be the rotation around the C-N and C-O single bonds. A torsional potential energy surface (PES) scan would be performed by systematically rotating these dihedral angles and calculating the corresponding energy at each step. This allows for the mapping of the energy landscape, revealing the low-energy conformers and the transition states that connect them.

Identification of Stable Conformers

The minima on the potential energy surface correspond to stable conformers. For each identified conformer, a full geometry optimization and frequency calculation would be performed to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to determine its relative energy. The Boltzmann distribution can then be used to predict the relative populations of these conformers at a given temperature. It is expected that steric hindrance between the tolyl group and the methoxy group would play a significant role in determining the most stable conformations.

Hypothetical Relative Energies of Stable Conformers for this compound

Conformer Dihedral Angle (°)(C-N-C-C) Relative Energy (kcal/mol) Boltzmann Population (%)at 298 K
1 (Anti) 180 0.00 75.3

Reaction Pathway and Transition State Calculations

Computational chemistry is invaluable for investigating the mechanisms of chemical reactions. For this compound, a likely reaction to study would be its hydrolysis, which is a common degradation pathway for imidoformates.

The first step in such a study would be to propose a plausible reaction mechanism, which typically involves the nucleophilic attack of a water molecule on the electrophilic imido carbon, followed by proton transfer steps, leading to the formation of an intermediate, and subsequent breakdown to the final products (an amide and an alcohol).

Transition state (TS) theory is used to locate the highest energy point along the reaction coordinate, which is the transition state. Finding the TS geometry is computationally intensive and often requires methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method. Once the TS is located, a frequency calculation is performed to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and the desired products on the potential energy surface.

Spectroscopic Property Predictions

Computational methods are highly effective in predicting spectroscopic data, which can be used to identify and characterize molecules. For this compound, these predictions would be invaluable for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a common approach for these calculations. The predicted chemical shifts can aid in the assignment of experimental spectra. While general rules like Shoolery's can provide rough estimates, modern computational approaches offer higher accuracy. units.it

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (ester) Hypothetical Value: 3.5 - 4.0Hypothetical Value: 50 - 60
Methyl (phenyl) Hypothetical Value: 2.2 - 2.5Hypothetical Value: 20 - 25
Aromatic Protons Hypothetical Value: 7.0 - 7.5Hypothetical Value: 120 - 140
Imine Carbon N/AHypothetical Value: 150 - 160

Note: The values in this table are hypothetical and represent the type of data that would be generated from a computational NMR study.

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Computational chemistry can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. These calculations are typically performed using DFT. The calculated spectrum for this compound would show characteristic peaks for C=N stretching, C-O stretching, and aromatic C-H bending, among others. Comparing the theoretical spectrum with an experimental one can confirm the molecular structure and aid in the assignment of vibrational modes.

Vibrational ModePredicted Frequency (cm⁻¹)
C=N Stretch Hypothetical Value: 1640 - 1690
C-O Stretch (ester) Hypothetical Value: 1200 - 1300
Aromatic C=C Stretch Hypothetical Value: 1450 - 1600
Aromatic C-H Bend Hypothetical Value: 700 - 900
Aliphatic C-H Stretch Hypothetical Value: 2850 - 3000

Note: The values in this table are hypothetical and represent the type of data that would be generated from a computational IR study.

Role of the 4-Methylphenyl Group in Electronic and Steric Properties

The 4-methylphenyl (p-tolyl) group plays a significant role in defining the electronic and steric properties of this compound. The methyl group is an electron-donating group through hyperconjugation and induction, which increases the electron density on the aromatic ring. This, in turn, influences the electron density on the imidoformate nitrogen atom.

Computationally, these electronic effects can be quantified through methods like Natural Bond Orbital (NBO) analysis, which can calculate atomic charges and describe donor-acceptor interactions within the molecule. The steric bulk of the 4-methylphenyl group can also be modeled to understand its influence on reaction rates and conformational preferences. For instance, the orientation of the phenyl ring relative to the imidoformate plane would be a key conformational feature to investigate. The dihedral angle between the aromatic ring and the amide group in the related molecule N-(4-methylphenyl)formamide has been determined to be 32.35 (1)°. nih.govresearchgate.net A similar conformational preference would be expected in this compound and would be a key parameter to determine through geometry optimization calculations.

The interplay of these electronic and steric factors ultimately governs the reactivity and properties of the molecule. For example, the electron-donating nature of the 4-methylphenyl group would likely make the imine nitrogen more nucleophilic compared to an unsubstituted phenyl analogue.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Methyl (4-methylphenyl)imidoformate, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-methylaniline with methyl chloroformate under anhydrous conditions, followed by purification via column chromatography. Optimization includes adjusting stoichiometry (e.g., 1.2:1 molar ratio of methyl chloroformate to amine), temperature control (0–5°C to minimize side reactions), and inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Yield Optimization Table :

ParameterOptimal ConditionImpact on Yield
SolventDry THFReduces hydrolysis
Temperature0–5°CMinimizes dimerization
CatalystPyridine (10 mol%)Enhances reactivity

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in CDCl₃ to confirm imidoformate linkage and methyl group integration.
  • X-ray Crystallography : Employ SHELX-97 for structure refinement. Key parameters include resolution <1.0 Å and R-factor <5% for high confidence .
    • Typical Data :
TechniqueKey Peaks/Parameters
¹H NMR (CDCl₃)δ 2.35 (s, CH₃-Ar), 3.85 (s, OCH₃)
X-rayC-O bond length: 1.36 Å

Advanced Research Questions

Q. How can discrepancies between computational and experimental crystallographic data for this compound be resolved?

  • Methodology :

  • Use density functional theory (DFT) to model the crystal structure (e.g., B3LYP/6-31G* basis set). Compare with SHELX-refined X-ray data. Discrepancies in bond angles >2° may indicate crystal packing effects or thermal motion artifacts. Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Half-life (t₁/₂) calculations follow first-order kinetics.
  • Key Findings :
pHt₁/₂ (25°C)t₁/₂ (40°C)
7>30 days15 days
105 days2 days

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against protein targets (e.g., enzymes with imidoformate-binding pockets). Validate with binding free energy calculations (MM-GBSA). Compare with experimental IC₅₀ values from enzyme inhibition assays .
    • Example Workflow :

Prepare ligand (compound) and receptor (target protein) files.

Run 50 docking simulations; select poses with RMSD <2.0 Å.

Corrogate results with in vitro assays (e.g., fluorescence quenching).

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and IR data regarding the imidoformate functional group?

  • Methodology :

  • Cross-Validation : Repeat NMR with cryoprobe for enhanced sensitivity. For IR, use ATR-FTIR to confirm C=N stretch (~1650 cm⁻¹). If contradictions persist, consider tautomeric equilibria or solvent polarity effects. Use 2D NMR (HSQC) to verify connectivity .

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Methodology :

  • Screen solvents (e.g., ethyl acetate/hexane) via vapor diffusion. Additives like crown ethers can improve crystal quality. If twinning occurs (common in monoclinic systems), use SHELXL’s TWIN/BASF commands for refinement .

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